Methylene Glycol Bis(2,3-dibromopropyl) Ether
Description
Introduction to Methylene Glycol Bis(2,3-dibromopropyl) Ether
This compound stands as a notable example of brominated flame retardant technology, representing decades of chemical engineering advancement in fire safety applications. This compound emerges from the broader family of halogenated organic molecules specifically designed to interrupt combustion processes through radical scavenging mechanisms. The chemical's significance extends beyond its immediate flame retardant properties, encompassing considerations of environmental persistence, industrial manufacturing processes, and regulatory frameworks governing brominated compounds in commercial applications.
The compound's development reflects the ongoing evolution of flame retardant chemistry, where traditional approaches using simpler brominated molecules have given way to more sophisticated molecular architectures. These advanced structures aim to balance fire suppression effectiveness with improved thermal stability and reduced environmental mobility. Contemporary research indicates that this compound occupies a unique position within this landscape, offering specific performance characteristics that distinguish it from other brominated flame retardants currently available in commercial markets.
Industrial applications of this compound span multiple sectors, with particular prominence in electronics manufacturing, construction materials, and automotive component production. The chemical's ability to integrate effectively with various polymer matrices while maintaining flame retardant efficacy has established its role as a specialized additive in high-performance applications. Recent studies suggest that global production volumes for this compound reach significant levels, with estimates indicating manufacturing ranges between one and ten million pounds annually within the United States alone.
Properties
IUPAC Name |
1,2-dibromo-3-(2,3-dibromopropoxymethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br4O2/c8-1-6(10)3-12-5-13-4-7(11)2-9/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQWOWBBMLWHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OCOCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503427 | |
| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34446-11-2 | |
| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reaction of Formaldehyde with 2,3-Dibromopropanol
The primary and most documented method for preparing Methylene Glycol Bis(2,3-dibromopropyl) Ether involves the acid-catalyzed reaction between formaldehyde and 2,3-dibromopropanol. This process forms the acetal linkage characteristic of the compound.
- Reaction Conditions : Acidic medium, controlled temperature, and stoichiometric ratios of reactants.
- Industrial Scale : Large-scale reactors mix and heat the reactants under controlled conditions. The reaction mixture is subsequently purified by distillation or other separation techniques to isolate the product with high purity.
| Parameter | Typical Conditions |
|---|---|
| Reactants | Formaldehyde, 2,3-dibromopropanol |
| Catalyst | Acidic (e.g., HCl or sulfuric acid) |
| Temperature | Moderate heating (specific temp. varies) |
| Purification | Distillation, filtration |
| Yield | High, depending on process control |
This method is favored for its straightforward approach and scalability in industrial production.
Bromination of Allyl Ethers Derived from Polyols
An alternative preparation involves the bromination of diallyl ethers of polyols such as sorbitol or pentaerythritol. The process includes:
- Step 1 : Allylation of polyol hydroxyl groups to form diallyl ethers.
- Step 2 : Bromination of these allyl ethers using liquid bromine in an inert solvent (e.g., carbon tetrachloride) at low temperatures (0–10 °C).
- Step 3 : Washing and purification steps to remove excess bromine and byproducts.
This method yields polyol bis(2,3-dibromopropyl) ethers, structurally related to this compound, and can be adapted for its synthesis by selecting appropriate starting materials.
| Step | Description | Conditions |
|---|---|---|
| Allylation | Reaction of polyol with allyl chloride | Presence of alkali (e.g., NaOH) |
| Bromination | Addition of bromine to allyl ethers | 0–10 °C, CCl4 solvent |
| Washing | Sodium metabisulfite, sodium carbonate, water washes | To remove excess bromine |
| Isolation | Vacuum distillation, filtration | To obtain purified product |
This method is notable for producing viscous brominated ethers and requires careful control of bromine stoichiometry and temperature.
Environmentally Friendly Crystallization and Recovery Process
Recent advancements focus on improving the environmental footprint of the preparation process by:
- Using organic solvents such as methylene dichloride.
- Employing crystallization techniques with auxiliary agents and emulsifiers to precipitate the product selectively.
- Recycling excess bromine and reclaiming solvents to minimize waste.
This method involves dissolving the brominated ether in solvent, reacting with bromine, reducing excess bromine with hydrazine hydrate, and then inducing partial crystallization by adding crystal seeds and controlling temperature and pressure. The product is then filtered, washed, and dried.
| Process Step | Description | Key Parameters |
|---|---|---|
| Dissolution | Brominated ether in methylene dichloride | Controlled temperature (~60 °C) |
| Bromination | Addition of bromine | Stoichiometric or slight excess |
| Reduction | Hydrazine hydrate to remove excess bromine | Room temperature |
| Crystallization | Addition of emulsifier, crystal seed, water | Normal or reduced pressure |
| Filtration & Drying | Isolation of product | Drying to constant weight |
| Yield | Approximately 97% | High purity product |
This approach enhances yield and environmental safety by reducing solvent loss and bromine waste.
| Method | Key Reactants/Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Formaldehyde + 2,3-Dibromopropanol | Acid-catalyzed acetal formation | Acidic medium, moderate heat | Scalable, high purity | Requires careful acid control |
| Bromination of Allyl Ethers | Allylation of polyols, bromination with Br2 | Low temp (0–10 °C), inert solvent | Produces related brominated ethers | Multi-step, viscous products |
| Environmentally Friendly Crystallization | Bromination in methylene dichloride, hydrazine reduction, crystallization | Controlled temp, solvent recovery | High yield, eco-friendly | Requires specialized equipment |
- The acid-catalyzed reaction of formaldehyde with 2,3-dibromopropanol remains the most direct and industrially viable method, offering high yields and product purity.
- Bromination of allyl ethers provides a versatile route to related brominated ethers but involves more complex steps and handling of bromine at low temperatures.
- Environmentally conscious methods incorporating solvent recovery and bromine recycling demonstrate significant improvements in sustainability without compromising yield.
- Purification techniques such as distillation, washing with sodium metabisulfite, and filtration are critical to remove residual bromine and impurities, ensuring product stability and safety.
- Control of reaction parameters such as temperature, bromine stoichiometry, and reaction time is essential to optimize yield and minimize side reactions.
The preparation of this compound is well-established through acid-catalyzed acetal formation and bromination of allyl ethers. Recent innovations emphasize environmentally friendly processes with solvent and bromine recovery. Each method offers distinct advantages depending on scale, desired purity, and environmental considerations. Industrial production favors the formaldehyde and 2,3-dibromopropanol route for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methylene Glycol Bis(2,3-dibromopropyl) Ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are carried out under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products include substituted ethers or amines depending on the nucleophile used.
Oxidation Reactions: The major products include aldehydes or carboxylic acids.
Scientific Research Applications
Flame Retardant Applications
Overview
Methylene Glycol Bis(2,3-dibromopropyl) Ether is recognized for its effectiveness as a flame retardant. It is particularly used in polymer formulations to enhance fire resistance.
Key Applications
- Polypropylene Materials : The compound is incorporated into polypropylene to improve its flame resistance. This application is critical in industries where fire safety is paramount, such as automotive and construction .
- Electrical and Electronic Equipment : It serves as a flame retardant in various electronic devices, reducing the risk of ignition and enhancing safety standards .
Toxicological Studies
Health Implications
Research has indicated that brominated flame retardants, including this compound, can have significant health implications. Studies have shown potential toxicity related to liver and kidney functions upon exposure to glycol ethers .
Regulatory Concerns
The compound has been scrutinized for its environmental persistence and potential bioaccumulation. Regulatory bodies are increasingly assessing its risks to human health and the environment, leading to calls for safer alternatives .
Environmental Impact
Persistence in the Environment
this compound has been detected in indoor dust and other environmental matrices, raising concerns about its long-term effects on ecosystems. Its presence highlights the need for comprehensive assessments of consumer product chemicals in indoor environments .
Potential Alternatives
As awareness of the environmental impact of brominated compounds grows, research is directed towards identifying less harmful substitutes that maintain similar flame-retardant properties without posing significant health risks .
Case Studies
Mechanism of Action
The mechanism of action of methyleneglycolbis(2,3-dibromopropyl)ether involves its interaction with biological molecules such as proteins and nucleic acids. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways and cellular processes, making the compound useful for studying the effects of brominated compounds on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Flame Retardants
Below is a detailed comparison of Methylene Glycol Bis(2,3-dibromopropyl) Ether (MGBDPE) with key analogs and substitutes:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Bromine Content and Flame Retardancy :
- MGBDPE and TBBPA bis(2,3-dibromopropyl) ether have comparable bromine content (~68–71%), making them effective in high-temperature applications .
- Butadiene styrene brominated copolymer, while lower in bromine, achieves flame retardancy through synergistic mechanisms in polymer matrices .
Toxicity and Bioavailability: TBBPA bis(2,3-dibromopropyl) ether exhibits Moderate hazards for carcinogenicity, genotoxicity, and endocrine disruption (e.g., thyroid hormone transport interference) . Tris-BP is notably more toxic, with confirmed mutagenicity and carcinogenicity, leading to its phase-out in consumer products .
Environmental Persistence :
- Both MGBDPE and TBBPA bis(2,3-dibromopropyl) ether are classified as Very Persistent due to their resistance to hydrolysis and photodegradation .
- Butadiene styrene brominated copolymer degrades more readily in industrial recycling processes, though its long-term environmental impact remains uncertain .
Regulatory and Commercial Status :
- MGBDPE faces scrutiny under EU regulations (e.g., REACH) due to persistence concerns, while TBBPA derivatives are still widely used in Asia for electronics .
- DBDPE (Decabromodiphenyl ethane) and EBTBP are increasingly adopted as lower-toxicity alternatives in Europe .
Critical Data Gaps and Research Needs
- Degradation Pathways: No studies confirm whether MGBDPE degrades into TBBPA or other toxic intermediates, a critical gap given its structural relationship to TBBPA derivatives .
- Ecotoxicology : Aquatic toxicity data for MGBDPE are inferred from analogs; empirical studies on bioaccumulation in marine species are needed .
- Human Health Risks : Chronic exposure studies for MGBDPE are absent, necessitating biomonitoring in occupational settings .
Biological Activity
Methylene Glycol Bis(2,3-dibromopropyl) Ether (CAS No. 34446-11-2) is a brominated flame retardant that has garnered attention due to its widespread use and potential biological effects. This article explores its biological activity, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.
- Molecular Formula : C₇H₁₂Br₄O₂
- Molecular Weight : 447.79 g/mol
- Boiling Point : 220 °C
- Density : 2.04 g/cm³
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential as an endocrine disruptor and its effects on various organ systems. The compound's lipophilicity contributes to its bioavailability and accumulation in biological tissues.
1. Toxicological Profile
Research indicates that this compound exhibits low acute toxicity. Studies have shown:
- Dermal Absorption : Limited dermal absorption was observed in both in vivo and ex vivo studies, with only a small fraction penetrating the skin .
- Oral Bioavailability : The compound is poorly absorbed from the gastrointestinal tract, with an estimated oral bioavailability of approximately 2.2% in animal studies .
- Metabolism : It is not significantly metabolized in vivo or ex vivo, suggesting a potential for bioaccumulation despite low absorption rates .
2. Endocrine Disruption
This compound has been shown to interact with endocrine pathways:
- Binding Affinity : It exhibits moderate to high potency for binding to transthyretin (TTR), potentially disrupting thyroid hormone transport .
- Sulfotransferase Interaction : The compound also interacts with sulfotransferase responsible for conjugating estradiol (SULT1E1), which may affect estrogen metabolism .
Case Study 1: Dermal Exposure Assessment
A study assessing dermal exposure to this compound demonstrated that:
- After a single dose application on human skin, the compound showed a slow increase in penetration over time.
- The cumulative absorption after 24 hours was approximately 0.3% of the applied dose, indicating limited but notable dermal bioavailability .
Case Study 2: In Vivo Toxicity Studies
In a toxicity study involving male Fischer 344 rats administered with the compound:
- No significant adverse effects were recorded at doses up to 1000 mg/kg body weight/day.
- The study concluded that while systemic distribution is limited, any absorbed dose primarily accumulates in the liver with slow biliary excretion .
Implications for Human Health
The potential health risks associated with this compound include:
- Endocrine Disruption : Given its ability to bind to hormone transport proteins and enzymes involved in steroid metabolism, there is concern about its role in reproductive and developmental toxicity.
- Carcinogenic Potential : Although direct evidence of carcinogenicity remains inconclusive, structural similarities to other known carcinogens raise alarms regarding long-term exposure risks .
Summary Table of Biological Activity
| Property | Finding |
|---|---|
| Dermal Absorption | ~0.3% after 24 hours |
| Oral Bioavailability | ~2.2% |
| Binding Affinity | Moderate to high for TTR |
| Metabolism | Not significantly metabolized |
| Toxicity | Low acute toxicity; no significant effects at high doses |
Q & A
Q. What analytical techniques are recommended for characterizing Methylene Glycol Bis(2,3-dibromopropyl) Ether in complex matrices?
Methodological Answer: Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) with a reverse-phase C18 column and a mobile phase of acetonitrile/water (70:30 v/v) for separation. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on bromine-proton coupling patterns (e.g., H and C NMR). For trace detection in environmental samples, gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is suitable due to bromine's high electron affinity. Cross-validate results with certified reference standards .
Q. What synthetic protocols are commonly employed for this compound?
Methodological Answer: Synthesize via nucleophilic substitution reactions using methylene glycol as the core and 2,3-dibromopropyl groups as substituents. Optimize reaction conditions (e.g., 60–80°C, anhydrous tetrahydrofuran as solvent) with stoichiometric control of brominating agents (e.g., PBr₃ or HBr). Purify via fractional distillation under reduced pressure (boiling point ~355–360°C) or recrystallization from non-polar solvents. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. What physicochemical properties are critical for experimental design involving this compound?
Methodological Answer: Key properties include:
- Density : Measure via pycnometry (expected ~1.005 g/mL at 25°C, similar to structurally related ethers) .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (likely >200°C based on brominated analogs) .
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) using gravimetric methods.
Q. How can researchers ensure safe handling and storage of this compound?
Methodological Answer: Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidative degradation. Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to potential bromine release. Refer to safety data sheets (SDS) of structurally similar brominated ethers (e.g., Tetrabromobisphenol A derivatives) for spill management and disposal protocols .
Q. What in vitro assays are suitable for preliminary toxicity screening?
Methodological Answer: Use cell-based assays (e.g., MTT or resazurin assays) with human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines. Prepare stock solutions in DMSO (≤0.1% v/v final concentration) to avoid solvent toxicity. Include positive controls (e.g., acrylamide) and validate results with dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data across different model organisms?
Methodological Answer: Conduct a meta-analysis of existing studies, stratifying data by organism type (e.g., aquatic vs. mammalian), exposure duration, and metabolic pathways. Use standardized protocols (e.g., OECD Guidelines 203 and 471) to minimize variability. Cross-validate findings with in silico toxicokinetic models (e.g., EPA’s ECOSAR) to predict bioaccumulation potential and metabolite formation .
Q. What experimental designs are optimal for studying environmental degradation pathways?
Methodological Answer: Employ factorial design to test variables such as pH (4–10), UV exposure (254 nm), and microbial activity (e.g., Pseudomonas spp.). Use liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify degradation products (e.g., debrominated intermediates). Monitor reaction kinetics via pseudo-first-order rate constants .
Q. How can structure-activity relationships (SARs) guide the modification of this compound for reduced ecological impact?
Methodological Answer: Perform comparative SAR studies by synthesizing analogs with varying bromine substitution patterns (e.g., mono- vs. di-brominated). Assess bioactivity using Daphnia magna acute toxicity tests (OECD 202) and computational docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like cytochrome P450 enzymes .
Q. What methodological challenges arise in quantifying this compound’s bioaccumulation in aquatic ecosystems?
Methodological Answer: Address lipid-rich matrix interference by using accelerated solvent extraction (ASE) with hexane:acetone (1:1) followed by cleanup via gel permeation chromatography (GPC). Validate recovery rates (>85%) using isotope-labeled internal standards (e.g., C-labeled analogs). Account for trophic magnification factors (TMFs) in food web models .
Q. How can researchers navigate regulatory discrepancies for this compound in international frameworks?
Methodological Answer: Align with the Globally Harmonized System (GHS) for classification (e.g., Category 2 acute toxicity) and consult databases like CAMEO Chemicals for transport regulations. For EU compliance, evaluate under REACH Annex XVII restrictions for brominated flame retardants. Document non-detection in consumer products via high-sensitivity LC-MS/MS to support豁免 applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
